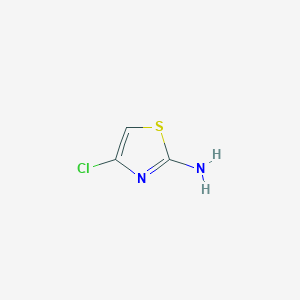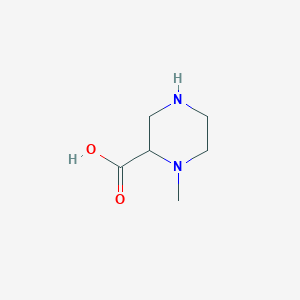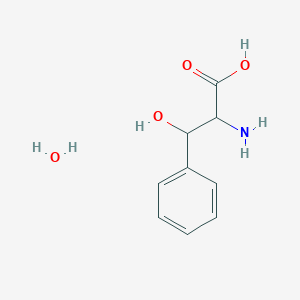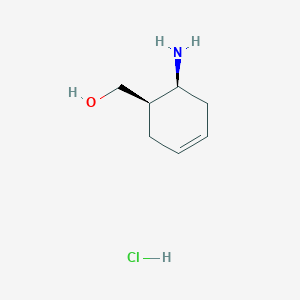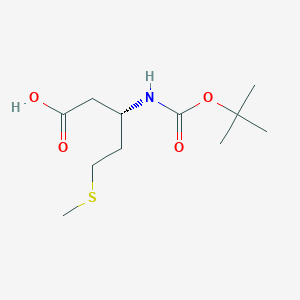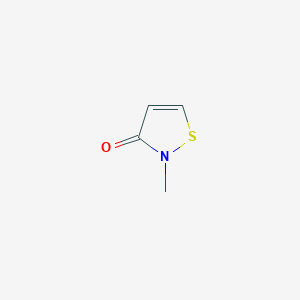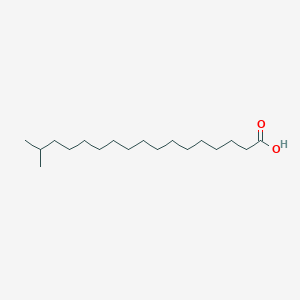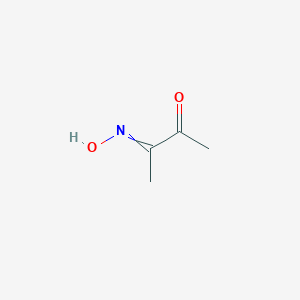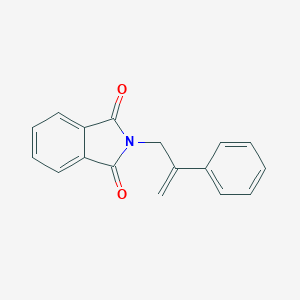
1H-Isoindole-1,3(2H)-dione, 2-(2-phenyl-2-propenyl)-
概要
説明
1H-Isoindole-1,3(2H)-dione, 2-(2-phenyl-2-propenyl)-, also known as Chalconeimide, is a heterocyclic organic compound that has gained significant interest in scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and agrochemicals. This compound has a unique chemical structure that makes it an attractive target for synthesis and study.
作用機序
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-(2-phenyl-2-propenyl)- is not fully understood. However, it is believed to exert its anticancer activity through the induction of apoptosis, or programmed cell death, in cancer cells. It has also been suggested that this compound may inhibit the growth and proliferation of cancer cells by disrupting the cell cycle.
生化学的および生理学的効果
Studies have shown that 1H-Isoindole-1,3(2H)-dione, 2-(2-phenyl-2-propenyl)- can induce changes in the levels of various biochemical markers, including reactive oxygen species, glutathione, and caspase-3. Additionally, this compound has been found to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of using 1H-Isoindole-1,3(2H)-dione, 2-(2-phenyl-2-propenyl)- in lab experiments is its relatively simple synthesis method. Additionally, this compound exhibits significant biological activity at relatively low concentrations, making it a potentially cost-effective candidate for further study. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several potential future directions for the study of 1H-Isoindole-1,3(2H)-dione, 2-(2-phenyl-2-propenyl)-. One potential avenue of research is the development of new derivatives of this compound with enhanced biological activity. Additionally, further study is needed to fully elucidate the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, the synthesis of this compound using more sustainable and environmentally friendly methods is an area of ongoing research.
科学的研究の応用
1H-Isoindole-1,3(2H)-dione, 2-(2-phenyl-2-propenyl)- has been the subject of extensive scientific research due to its potential applications in various fields. In medicinal chemistry, this compound has been shown to exhibit significant anticancer activity against several cancer cell lines, including breast, colon, and lung cancer. Additionally, it has been found to possess antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.
特性
CAS番号 |
16307-59-8 |
|---|---|
製品名 |
1H-Isoindole-1,3(2H)-dione, 2-(2-phenyl-2-propenyl)- |
分子式 |
C17H13NO2 |
分子量 |
263.29 g/mol |
IUPAC名 |
2-(2-phenylprop-2-enyl)isoindole-1,3-dione |
InChI |
InChI=1S/C17H13NO2/c1-12(13-7-3-2-4-8-13)11-18-16(19)14-9-5-6-10-15(14)17(18)20/h2-10H,1,11H2 |
InChIキー |
CDWLDGLHJIIQER-UHFFFAOYSA-N |
SMILES |
C=C(CN1C(=O)C2=CC=CC=C2C1=O)C3=CC=CC=C3 |
正規SMILES |
C=C(CN1C(=O)C2=CC=CC=C2C1=O)C3=CC=CC=C3 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



